Ethyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific industrial requirements. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
ETHYL 4-METHYL-5-[(4-METHYLPHENYL)CARBAMOYL]-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21N3O6S/c1-4-32-23(29)18-14(3)19(21(28)24-16-9-5-13(2)6-10-16)33-22(18)25-20(27)15-7-11-17(12-8-15)26(30)31/h5-12H,4H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
JQFPSCAMIAOWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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